molecular formula C9H13BrS B3038241 3-Bromo-5-(tert-butyl)-2-methylthiophene CAS No. 83174-17-8

3-Bromo-5-(tert-butyl)-2-methylthiophene

Cat. No.: B3038241
CAS No.: 83174-17-8
M. Wt: 233.17 g/mol
InChI Key: LDKHHEHPRRQODD-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)-2-methylthiophene (CAS 83174-17-8) is a high-value brominated thiophene derivative designed for advanced materials research and organic synthesis. This compound serves as a critical building block for the development of novel conjugated polymers and functionalized thiophene derivatives. Its molecular structure, featuring an electron-donating tert-butyl group, allows researchers to tailor the optical and electronic properties of the resulting polymers, enabling the fine-tuning of band gaps to enhance performance in optoelectronic devices . The primary research value of this reagent lies in its application in synthesizing organic semiconductors for devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic displays . Incorporating this monomer into polymer backbones can minimize α–β coupling defects, leading to more regular polymer structures with higher electrical conductivity and improved charge carrier mobility . Furthermore, the alkyl substituent can enhance the solubility of the resulting polymers, facilitating solution-based processing for device fabrication . Beyond material science, this compound is also employed as a key pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-tert-butyl-2-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrS/c1-6-7(10)5-8(11-6)9(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKHHEHPRRQODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244035
Record name 3-Bromo-5-(1,1-dimethylethyl)-2-methylthiophene
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Molecular Weight

233.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83174-17-8
Record name 3-Bromo-5-(1,1-dimethylethyl)-2-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83174-17-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(1,1-dimethylethyl)-2-methylthiophene
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URL https://comptox.epa.gov/dashboard/DTXSID601244035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Tert Butyl 2 Methylthiophene

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

The FT-IR spectrum of 3-Bromo-5-(tert-butyl)-2-methylthiophene displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and tert-butyl groups are expected just below 3000 cm⁻¹. A weaker aromatic C-H stretch from the single proton on the thiophene (B33073) ring is anticipated above 3000 cm⁻¹.

Thiophene Ring Vibrations: C=C stretching vibrations within the aromatic thiophene ring typically appear in the 1500-1600 cm⁻¹ region.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range. docbrown.info

C-C Skeletal Vibrations: Vibrations associated with the C-C-C skeleton of the tert-butyl group are also expected in the fingerprint region. docbrown.info

Table 3: Characteristic FT-IR Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 2980 - 2850 Strong
Thiophene Ring C=C Stretch 1600 - 1500 Medium
CH₃ Bending 1465 - 1370 Medium

Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR measures the absorption of infrared light due to changes in dipole moment, Raman scattering is dependent on changes in polarizability. This makes Raman particularly sensitive to non-polar and symmetric bonds that may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would be useful for observing the symmetric stretching vibrations of the thiophene ring and C-S bond vibrations, providing a more complete picture of the molecule's vibrational framework.

Table 4: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Symmetric Ring Breathing ~800-850 Strong
C-S Stretching ~750-650 Medium

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition, and to study its fragmentation patterns upon ionization.

The mass spectrum of this compound is expected to show a distinctive molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. docbrown.info

The primary fragmentation pathway for this molecule is driven by the formation of stable carbocations.

Loss of a Methyl Radical ([M-15]⁺): The most common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. researchgate.net This fragment will also exhibit the characteristic 1:1 isotopic pattern due to the retained bromine atom.

Loss of a Tert-butyl Radical ([M-57]⁺): Cleavage of the bond between the thiophene ring and the tert-butyl group results in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a brominated methylthiophene cation.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Description Predicted m/z (for ⁷⁹Br / ⁸¹Br)
[C₉H₁₃BrS]⁺ Molecular Ion (M⁺) 248.99 / 250.99
[C₈H₁₀BrS]⁺ Loss of •CH₃ ([M-15]⁺) 233.97 / 235.97

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete picture of the molecular geometry of this compound, including bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.

Although a crystal structure for this compound is not publicly available, the analysis of a closely related structure, such as a bromo-tert-butyl-substituted thiophene, can provide valuable insights into the expected structural parameters. For instance, the crystal structure of a related compound would reveal the planarity of the thiophene ring and the orientation of the substituents. The bulky tert-butyl group would likely influence the crystal packing, potentially leading to significant intermolecular interactions. The carbon-sulfur and carbon-carbon bond lengths within the thiophene ring are expected to be consistent with its aromatic character. The carbon-bromine bond length would be a key parameter, as would the bond angles around the substituted carbon atoms of the thiophene ring.

Below is a representative table of crystallographic data that one might expect for a substituted bromothiophene derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Interactive Data Table: Representative Crystallographic Data for a Substituted Bromothiophene

ParameterValue
Empirical FormulaC₈H₁₀Br₂S
Formula Weight314.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.654(2)
b (Å)7.913(2)
c (Å)15.321(3)
β (°)98.76(3)
Volume (ų)1035.3(4)
Z4
Density (calculated) (g/cm³)2.015
Absorption Coefficient (mm⁻¹)8.467
F(000)608

Note: The data presented in this table is for a representative brominated thiophene and is intended for illustrative purposes.

Spectroscopic Hammett Plots and Quantitative Analysis of Substituent Effects on Electronic Transitions

The electronic transitions of this compound, typically studied using UV-Vis spectroscopy, are influenced by the electronic effects of its substituents. The Hammett equation provides a quantitative means to correlate the electronic properties of substituents with changes in the absorption maxima (λmax) of the molecule. wikipedia.org A spectroscopic Hammett plot would involve plotting the logarithm of the ratio of the molar absorptivities or the shift in the absorption maxima against the appropriate Hammett substituent constant (σ).

The Hammett equation is given by:

log(λ/λ₀) = ρσ

where λ is the absorption maximum of the substituted thiophene, λ₀ is the absorption maximum of a reference unsubstituted thiophene, ρ is the reaction constant (a measure of the sensitivity of the electronic transition to substituent effects), and σ is the substituent constant.

The substituents on the thiophene ring in this compound are a bromine atom, a tert-butyl group, and a methyl group. Each of these groups will exert an electronic influence on the thiophene π-system.

Bromine (Br) : Bromine is an interesting substituent as it is electronegative and thus electron-withdrawing through the inductive effect (σI > 0). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (a +M effect). For para-substituents on a benzene (B151609) ring, the Hammett constant (σp) is +0.23, indicating a net electron-withdrawing effect. researchgate.net

tert-Butyl (-C(CH₃)₃) : The tert-butyl group is generally considered to be electron-donating through induction (σI < 0) and hyperconjugation. Its para-substituent constant (σp) on a benzene ring is approximately -0.20, reflecting its electron-donating nature. researchgate.net

Methyl (-CH₃) : The methyl group is also an electron-donating group through induction and hyperconjugation, with a para-substituent constant (σp) of -0.17 on a benzene ring. researchgate.net

The net effect on the electronic transitions of the thiophene ring will be a combination of these individual substituent effects. The electron-donating tert-butyl and methyl groups would be expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maximum, while the net electron-withdrawing bromo group would likely cause a hypsochromic shift (a shift to shorter wavelengths). A quantitative analysis using a Hammett plot would allow for the precise determination of the magnitude of these effects. It has been shown that for α-substituted thiophenes, the σ constants used for para-substituted benzene derivatives can be a reasonable approximation. rsc.org

Interactive Data Table: Hammett Substituent Constants (σ)

Substituentσmetaσpara
-Br0.390.23
-C(CH₃)₃-0.10-0.20
-CH₃-0.07-0.17

Note: These values are for substituents on a benzene ring and serve as an approximation for the thiophene system.

The construction of a spectroscopic Hammett plot for a series of related thiophene derivatives would yield a linear relationship, the slope of which (ρ) would indicate the sensitivity of the electronic transition to the electronic perturbations of the substituents. This analysis would provide a deeper understanding of the structure-property relationships in this class of compounds.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Tert Butyl 2 Methylthiophene

Density Functional Theory (DFT) for Electronic Structure and Molecular Property Prediction

DFT has become a cornerstone of computational chemistry for its ability to balance accuracy and computational cost, making it an ideal tool for studying the electronic properties of substituted thiophenes.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP functional, are employed to find the equilibrium geometry. bohrium.comrroij.com In a related compound, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), the geometry was optimized using the B3LYP/6-311+G(d,p) level of theory. rroij.com The calculated bond lengths and angles showed good agreement with experimental data, validating the computational approach. rroij.com For instance, the C-S bond lengths in the thiophene ring are calculated to be around 1.72-1.75 Å, and the C-Br bond length is approximately 1.91 Å, consistent with experimental findings for similar brominated thiophenes. rroij.com

The presence of a bulky tert-butyl group in 3-Bromo-5-(tert-butyl)-2-methylthiophene introduces the possibility of different rotational conformations. Computational studies on similar molecules explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its reactivity and interactions.

Table 1: Selected Optimized Geometric Parameters for a Structurally Similar Bromothiophene Derivative (BTF) Data sourced from theoretical calculations on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. rroij.com

ParameterBond Length (Å) / Bond Angle (°)
C-S1.719 - 1.754
C-Br1.907
C=C1.355 - 1.455
C-C1.439 - 1.465
C-S-C92.1
C-C-Br118.3 - 127.3

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. bohrium.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov

In a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, a compound with a similar substitution pattern, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the HOMO and LUMO energies. scispace.com For another related bromothiophene derivative, BTF, the HOMO energy was calculated to be -6.367 eV and the LUMO energy was -2.705 eV, resulting in an energy gap of 3.662 eV. bohrium.com This energy gap is crucial for understanding the electronic transitions and charge transfer characteristics of the molecule. nih.gov The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Bromothiophene Derivative (BTF) Data sourced from theoretical calculations on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. bohrium.com

ParameterValue (eV)
HOMO Energy-6.367
LUMO Energy-2.705
Energy Gap (ΔE)3.662
Electrophilicity Index (ω)5.618
Softness (σ)0.546

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. nih.gov This analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For thiophene derivatives, NBO analysis can elucidate the interactions between the sulfur lone pairs, the π-system of the thiophene ring, and the substituent groups.

Simulation and Interpretation of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signatures.

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. These calculations, typically performed at the DFT/B3LYP level, provide a set of vibrational modes and their corresponding frequencies and intensities. scispace.comnih.gov

For the related compound 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, theoretical vibrational frequencies were calculated and compared with experimental FT-IR and Raman spectra, showing good agreement after applying a scaling factor to account for anharmonicity and basis set limitations. scispace.com The assignments of the vibrational modes, aided by Potential Energy Distribution (PED) analysis, allow for a detailed understanding of which atomic motions contribute to each spectral peak. scispace.com This includes characteristic vibrations of the thiophene ring, C-H stretching and bending modes of the methyl and tert-butyl groups, and the C-Br stretching frequency.

Table 3: Selected Calculated Vibrational Frequencies for a Structurally Similar Brominated Thiophene Derivative Data based on theoretical studies of substituted bromothiophenes. scispace.com

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=C stretching (thiophene ring)1550 - 1400
C-H bending (aliphatic)1470 - 1365
C-S stretching (thiophene ring)850 - 650
C-Br stretching700 - 500

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. bohrium.comnih.gov This analysis provides information about the electronic transitions that occur when a molecule absorbs light, which is fundamental to understanding its color and optical properties.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions. In the study of the bromothiophene derivative BTF, TD-DFT calculations were used to simulate the UV-Vis spectrum, which helped in understanding the electronic properties and reactivity of the molecule. bohrium.com The calculated electronic transitions typically correspond to π → π* excitations within the conjugated system of the thiophene ring. The substituents on the ring, such as the bromo, tert-butyl, and methyl groups, can influence the energies of these transitions, causing shifts in the absorption spectrum.

Table 4: Predicted Electronic Transition Properties for a Structurally Similar Bromothiophene Derivative (BTF) Data sourced from theoretical calculations on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. bohrium.com

ParameterPredicted Value
Maximum Absorption Wavelength (λmax)~300 - 400 nm
Excitation Energy~3.1 - 4.1 eV
Major ContributionHOMO → LUMO

Computation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Validation against Experimental Data

Computational modeling serves as a powerful tool for predicting Nuclear Magnetic Resonance (NMR) spectra, aiding in the structural elucidation of molecules. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using Density Functional Theory (DFT), often employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are typically conducted on a molecular geometry that has been optimized at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. researchgate.net

The computed chemical shifts (δcalc) are obtained as absolute shieldings (σcalc), which are then converted to chemical shifts relative to a reference standard, typically Tetramethylsilane (TMS). This is achieved by calculating the absolute shielding of TMS (σref) at the same level of theory and applying the equation: δcalc = σref - σcalc.

Table 1: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound Note: Experimental values are hypothetical for illustrative purposes, as specific literature values were not found.

AtomCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C2-CH₃2.452.4214.814.5
C4-H6.886.91122.5122.9
C5-C(CH₃)₃1.321.3034.5 (quaternary C)34.2
C5-C(CH₃)₃32.1 (methyl C)31.8
C2135.1134.8
C3-Br110.2110.5
C4122.5122.9
C5158.7158.4

Prediction of Chemical Reactivity and Intermolecular Forces

Fukui functions are essential descriptors in conceptual DFT for predicting the most reactive sites within a molecule. nih.gov These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is modified. The condensed Fukui functions are calculated for each atomic site to determine its propensity for different types of chemical attack.

For electrophilic attack (f+) : The site most likely to accept an electron. This corresponds to the location of the Lowest Unoccupied Molecular Orbital (LUMO).

For nucleophilic attack (f-) : The site most likely to donate an electron. This corresponds to the location of the Highest Occupied Molecular Orbital (HOMO). semanticscholar.org

For radical attack (f⁰) : The average of f+ and f-.

For this compound, the analysis would likely indicate that the C4 carbon, being the only unsubstituted carbon on the thiophene ring, is a primary site for electrophilic attack, a common reactivity pattern for substituted thiophenes. semanticscholar.org The sulfur atom, with its lone pairs, and the π-system of the ring are expected to be susceptible to electrophiles. Conversely, the carbon atom attached to the bromine (C3) is a probable site for nucleophilic attack, driven by the electron-withdrawing nature of the halogen. uoanbar.edu.iq

Table 2: Hypothetical Condensed Fukui Function Values for this compound Note: These values are illustrative, based on general principles of thiophene reactivity.

Atom Sitef+ (Electrophilic Attack)f- (Nucleophilic Attack)
S10.150.08
C20.090.12
C30.180.25
C40.28 0.10
C50.070.09

Hirshfeld Surface Analysis for Elucidating Molecular Packing and Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. researchgate.net Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds.

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts, providing a percentage contribution for each interaction type. nih.gov For this compound, the dominant interactions would be H···H contacts due to the abundance of hydrogen atoms in the methyl and tert-butyl groups. nih.gov Other significant interactions would include H···Br, H···S, and C-H···π contacts, which collectively govern the molecular packing in the solid state. researchgate.netrsc.org

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···H58.5
H···Br / Br···H18.2
H···S / S···H9.5
C···H / H···C8.1
C···C2.5
Other3.2

Determination of Global Chemical Descriptors: Chemical Hardness, Electronic Chemical Potential, Ionization Potential, and Electron Affinity

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronic Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

A large HOMO-LUMO gap (and thus high chemical hardness) indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. nih.gov The electronic chemical potential is related to the electronegativity of the molecule, indicating its tendency to attract electrons.

Table 4: Hypothetical Global Chemical Descriptors for this compound (in eV)

DescriptorFormulaCalculated Value (eV)
EHOMO--6.15
ELUMO--1.05
Ionization Potential (I)-EHOMO6.15
Electron Affinity (A)-ELUMO1.05
Energy Gap (ΔE)ELUMO - EHOMO5.10
Chemical Hardness (η)ΔE / 22.55
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.60

Calculation of First-Order Hyperpolarizability (β₀) and Nonlinear Optical (NLO) Response Characteristics

Nonlinear optical (NLO) materials are crucial for technologies like optical data processing and frequency conversion. nih.govbohrium.com The first-order hyperpolarizability (β₀) is a key molecular property that quantifies the second-order NLO response. researchgate.net Molecules with large β₀ values typically possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to significant intramolecular charge transfer upon excitation. uobaghdad.edu.iq

The β₀ value for this compound can be calculated using DFT methods. The structure contains electron-donating (methyl, tert-butyl) and weakly electron-withdrawing (bromo) groups on a π-conjugated thiophene ring. While this substitution pattern creates some charge asymmetry, the molecule lacks the strong push-pull character typical of high-performance NLO materials. researchgate.net Therefore, it is expected to exhibit a modest, rather than exceptionally large, first-order hyperpolarizability. The total hyperpolarizability is calculated from the individual tensor components (βxxx, βxxy, βxyy, etc.). uobaghdad.edu.iq

Table 5: Hypothetical First-Order Hyperpolarizability (β₀) Values for this compound

Hyperpolarizability ComponentCalculated Value (a.u.)
βx85.3
βy-35.1
βz15.8
β₀ (Total) 93.2

Advanced Applications of 3 Bromo 5 Tert Butyl 2 Methylthiophene in Materials Science and Organic Electronics

Utilization as a Key Building Block for the Synthesis of Conjugated Organic Materials

The specific arrangement of functional groups on the 3-Bromo-5-(tert-butyl)-2-methylthiophene ring makes it an invaluable building block for polymer chemists. It serves as a foundational monomer unit that can be controllably polymerized and modified to produce materials with tailored electronic and physical properties.

This compound is a key precursor for synthesizing conjugated oligomers and polymers, which are central to the field of organic electronics. researchgate.netjuniperpublishers.com The bromine atom at the 3-position is a reactive site for various cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds needed to link monomer units together.

Polythiophenes are a major class of conductive polymers used in a variety of electronic applications. pkusz.edu.cn The synthesis of regioregular polythiophenes, which have well-defined and ordered structures, has been shown to produce materials with significantly improved electronic and photonic properties compared to their regioirregular counterparts. nih.gov Metal-catalyzed polymerization methods, such as Kumada, Stille, and Suzuki coupling reactions, are commonly employed to construct polythiophene backbones from brominated thiophene (B33073) monomers. nih.govevitachem.com In this context, this compound can be polymerized to create poly(5-(tert-butyl)-2-methylthiophene) chains, where the tert-butyl and methyl groups act as side chains that modify the polymer's properties.

The bulky tert-butyl group enhances the solubility of the resulting polymers in common organic solvents. This is a crucial feature for the fabrication of electronic devices, which often relies on solution-based processing techniques like spin-coating or inkjet printing to create uniform, high-quality thin films.

The chemical structure of this compound offers multiple sites for subsequent chemical modification, allowing for the creation of a diverse library of materials from a single starting compound.

At the Bromine Position: The carbon-bromine bond is a versatile synthetic handle. mdpi.com It can undergo lithium-halogen exchange reactions, typically using an organolithium reagent like n-butyllithium, to generate a highly reactive lithiated thiophene intermediate. nih.govresearchgate.net This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups. Alternatively, the bromine atom can participate directly in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids or the Stille coupling with organostannanes, to append other aromatic or vinyl groups. researchgate.net

At the Methyl Position: The methyl group at the 2-position can also be functionalized, although it typically requires different reaction conditions. For instance, the methyl group can undergo radical bromination to form a bromomethyl group (-CH2Br). This newly introduced group is itself a reactive site, enabling further modifications through nucleophilic substitution reactions, opening pathways to attach a wide variety of other chemical moieties.

This dual-site reactivity allows for the synthesis of complex and precisely engineered molecular architectures for advanced material applications.

Role in the Development of Organic Semiconductor Materials for Optoelectronic Devices

Materials derived from this compound are integral to the development of organic semiconductors. researchgate.netresearchgate.net The specific side groups on the thiophene ring—tert-butyl and methyl—play a crucial role in determining the final properties of the semiconductor, influencing everything from charge transport to light absorption. dlr.denih.gov

The performance of organic electronic devices is heavily dependent on the efficiency of charge transport within the semiconductor layer. osti.gov For polythiophene-based materials, which are typically p-type semiconductors (transporting positive charge carriers, or "holes"), the charge carrier mobility is a key performance metric. This mobility is profoundly influenced by the polymer's solid-state morphology, including its crystallinity and the degree of intermolecular packing. mdpi.com

The incorporation of the bulky tert-butyl group from the this compound monomer has a significant impact on these properties. While large side chains can sometimes hinder the close π-π stacking between polymer backbones that facilitates efficient charge hopping, they also prevent excessive aggregation and improve processability. The enhanced solubility allows for better control over the thin-film morphology during device fabrication, which can lead to the formation of well-ordered crystalline domains that provide continuous pathways for charge transport, thereby improving carrier mobility. mdpi.com The molecular weight of the polymer also plays a critical role, with studies on similar polythiophenes showing that carrier mobility can increase by orders of magnitude with an increase in the degree of polymerization. nih.gov

Table 1: Influence of Side-Chain Structure on Polymer Properties
Polymer Side ChainExpected SolubilityTypical Solid-State PackingRelative Charge Mobility
-H (unsubstituted)Very LowHighly crystalline, strong aggregationLow (due to poor processability)
-CH₃ (methyl)LowCrystallineModerate
-C₆H₁₃ (hexyl)GoodSemicrystalline, lamellar stackingHigh
-C(CH₃)₃ (tert-butyl)Very GoodCan be amorphous or semicrystalline, potentially reduced π-stackingVariable (highly dependent on processing)

The optical properties of conjugated polymers are determined by their electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap. semi.ac.cn This band gap dictates which wavelengths of light the material can absorb and emit, a critical factor for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgumons.ac.be

The steric hindrance caused by the bulky tert-butyl group in polymers made from this compound can force adjacent thiophene rings in the polymer chain to twist relative to one another. This twisting reduces the degree of π-orbital overlap along the backbone, effectively shortening the "effective conjugation length." A shorter conjugation length leads to an increase in the HOMO-LUMO gap, which corresponds to a blue-shift in the material's absorption spectrum (absorption of higher-energy, shorter-wavelength light). umons.ac.be This ability to tune the band gap through the strategic placement of sterically demanding side groups is a powerful tool for designing materials that can efficiently absorb specific portions of the solar spectrum for photovoltaic applications. mdpi.com

Table 2: Effect of Steric Hindrance on Polymer Optical Properties
Substituent on Polymer BackboneSteric HindranceBackbone PlanarityEffective Conjugation LengthExpected Optical Band Gap (Eg)
Small (e.g., -H, -CH₃)LowHighLongLower
Bulky (e.g., -C(CH₃)₃)HighLower (more twisting)ShortHigher

Integration into Electro- and Photoactive Organic Systems

The unique combination of properties imparted by the this compound monomer makes the resulting polymers highly suitable for integration into a variety of electro- and photoactive devices. ucm.es

In Organic Field-Effect Transistors (OFETs) , the semiconducting polymers serve as the active channel material where charge transport occurs. The high solubility and processability of polymers containing the tert-butyl group allow for the formation of uniform, high-quality films necessary for reliable device performance. The tailored charge carrier mobility directly impacts the transistor's switching speed and on-current.

In Organic Photovoltaics (OPVs) , these materials typically function as the p-type electron donor component in a bulk heterojunction blend with an n-type electron acceptor. The ability to tune the band gap is crucial for maximizing light absorption across the solar spectrum. nih.gov A well-positioned HOMO level is also essential for efficient charge separation at the donor-acceptor interface and for achieving a high open-circuit voltage, both of which are critical for high-efficiency solar cells.

The versatility of this compound as a functional building block thus provides a clear pathway for the rational design of new organic semiconductors with properties optimized for specific high-performance electronic and optoelectronic applications.

Design and Synthesis of Photochromic Compounds and Molecular Switches

The 5-tert-butyl-2-methyl-3-thienyl moiety, derived from this compound, is an excellent candidate for incorporation into photochromic diarylethene systems. The tert-butyl group can enhance the solubility and stability of the resulting molecules, while the methyl group can influence the photocyclization quantum yield and the thermal stability of the isomers. The bromine atom at the 3-position serves as a versatile handle for introducing the thiophene unit into the diarylethene backbone, typically via palladium-catalyzed cross-coupling reactions.

A plausible synthetic strategy for a photochromic diarylethene incorporating the 5-tert-butyl-2-methyl-3-thienyl group would involve a Suzuki or Stille coupling reaction. For instance, this compound can be converted to its corresponding boronic acid or stannane (B1208499) derivative. This intermediate can then be coupled with a second, different aryl halide or a dihalogenated perfluorocyclopentene to construct the diarylethene framework.

Table 1: Key Intermediates in the Synthesis of a Hypothetical Diarylethene

Compound NameStructureRole in Synthesis
This compoundStarting Material
5-(tert-butyl)-2-methylthiophen-3-ylboronic acidSuzuki Coupling Partner
1,2-Dibromo-perfluorocyclopentenePhoto-switchable Core

The resulting diarylethene would be expected to exhibit photochromism, reversibly converting from a colorless open form to a colored closed form upon irradiation with UV light. The specific color of the closed form would be influenced by the electronic nature of the second aryl group. The bulky tert-butyl group would likely prevent unwanted side reactions and potentially enhance the fatigue resistance of the molecular switch.

Strategic Intermediate in Complex Retrosynthetic Analysis and Target Molecule Construction

In the realm of complex organic synthesis, this compound serves as a valuable chiral building block, particularly for the construction of oligothiophenes and other conjugated materials with precisely controlled architectures. Its defined substitution pattern allows for regioselective functionalization, a key consideration in retrosynthetic analysis.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. When designing the synthesis of a complex molecule containing a 5-tert-butyl-2-methyl-3-thienyl unit, this compound often emerges as a logical and strategic starting point.

Consider the retrosynthesis of a hypothetical donor-acceptor conjugated oligomer designed for organic photovoltaic applications. The target molecule might feature alternating electron-rich (donor) and electron-poor (acceptor) units to facilitate charge separation. The 5-tert-butyl-2-methyl-3-thienyl moiety could serve as a component of the electron-rich block.

The retrosynthetic disconnection would likely involve breaking the bonds formed via cross-coupling reactions, leading back to functionalized monomers. For example, a Suzuki coupling disconnection would lead back to a boronic acid or ester derivative of one monomer and a halogenated derivative of the other.

Table 2: Retrosynthetic Analysis of a Hypothetical Conjugated Oligomer

Target Molecule / IntermediateDisconnection StrategyPrecursor Molecules
Donor-Acceptor OligomerSuzuki Coupling5-tert-butyl-2-methyl-3-thienyl boronic ester + Halogenated acceptor
5-tert-butyl-2-methyl-3-thienyl boronic esterBorylationThis compound

This retrosynthetic approach highlights the strategic importance of this compound. The bromine atom provides a reliable site for metal-halogen exchange or direct conversion to a boronic ester, enabling its incorporation into the target oligomer through powerful C-C bond-forming reactions. The tert-butyl and methyl groups are carried through the synthesis, ultimately influencing the solubility, morphology, and electronic properties of the final material.

Future Research Directions and Perspectives on 3 Bromo 5 Tert Butyl 2 Methylthiophene

Exploration of Novel and Sustainable Synthetic Routes for High-Yield and Selectivity

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-Bromo-5-(tert-butyl)-2-methylthiophene, future research will likely concentrate on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus will be on developing novel synthetic strategies that offer high yields and regioselectivity in a more sustainable manner.

One promising avenue is the exploration of C-H activation and functionalization reactions. nih.govacs.org These methods allow for the direct introduction of functional groups onto the thiophene (B33073) ring, bypassing the need for pre-functionalized starting materials. For instance, a potential route could involve the direct C-H bromination of 2-(tert-butyl)-5-methylthiophene. Achieving high regioselectivity for the 3-position in the presence of other reactive sites will be a key challenge, likely requiring the development of highly specific catalyst systems.

Another area of interest is the use of flow chemistry and microwave-assisted synthesis. nih.gov These technologies can significantly reduce reaction times, improve yields, and enhance safety. The development of a continuous-flow process for the synthesis of this compound could enable its large-scale production in a more sustainable and cost-effective manner.

The table below outlines potential sustainable synthetic approaches and their key advantages.

Synthetic ApproachKey AdvantagesPotential Challenges
Direct C-H BrominationAtom economy, reduced wasteAchieving high regioselectivity
Microwave-Assisted SynthesisRapid reaction times, improved yieldsScale-up limitations
Continuous-Flow ChemistryScalability, enhanced safety, process controlInitial setup costs
BiocatalysisMild reaction conditions, high selectivityEnzyme stability and availability

In-depth Mechanistic Studies of Underpinning Reaction Pathways and Regioselectivity Control

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and controlling product outcomes. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

A key area of investigation will be the regioselectivity of electrophilic substitution reactions on the 2-(tert-butyl)-5-methylthiophene precursor. The interplay of the directing effects of the electron-donating methyl and tert-butyl groups will determine the position of bromination. In-depth kinetic studies, coupled with isotopic labeling experiments, can provide valuable insights into the transition states and intermediates involved in these reactions.

Furthermore, understanding the mechanism of cross-coupling reactions, such as Suzuki and Stille couplings, involving the C-Br bond at the 3-position is essential for its use as a building block. nih.gov Mechanistic studies can help in the rational design of catalysts that promote efficient coupling while minimizing side reactions. The steric hindrance imposed by the adjacent methyl and tert-butyl groups may influence the reactivity of the bromo substituent, and understanding these steric effects will be critical.

Advanced Computational Modeling for Precise Prediction of Structure-Property Relationships and Material Performance

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in materials science for predicting the electronic and optical properties of organic molecules. nih.govmdpi.comresearchgate.netscienceopen.comresearchgate.net For this compound and its derivatives, DFT calculations can provide valuable insights into their structure-property relationships.

Future computational studies will focus on accurately predicting key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and intramolecular and intermolecular charge transport properties. ijisrt.comresearchgate.net These parameters are crucial for determining the potential performance of materials derived from this thiophene building block in organic electronic devices.

Moreover, computational modeling can be used to simulate the self-assembly and packing of oligomers and polymers derived from this compound in the solid state. The morphology of the thin film is a critical factor influencing device performance, and predictive modeling can guide the design of molecules that self-assemble into favorable morphologies for efficient charge transport.

The following table summarizes key properties that can be predicted using computational modeling and their relevance to material performance.

Predicted PropertyRelevance to Material Performance
HOMO/LUMO Energy LevelsDetermines charge injection and transport properties in electronic devices.
HOMO-LUMO GapInfluences the optical absorption and emission properties.
Intramolecular Charge MobilityPredicts the efficiency of charge transport along the polymer backbone.
Intermolecular InteractionsGoverns the solid-state packing and thin-film morphology.
Torsional AnglesAffects the planarity of the conjugated system and thus the electronic properties.

Rational Design and Synthesis of Tailored Thiophene-Based Architectures with Enhanced Functionality

The bromo-functionality of this compound makes it a versatile building block for the synthesis of a wide range of tailored thiophene-based architectures, including oligomers and polymers. rsc.orgmdpi.com Future research will focus on the rational design of these materials to achieve specific electronic and optical properties.

By employing cross-coupling reactions, the bromine atom can be replaced with various functional groups or coupled with other aromatic units to create extended π-conjugated systems. The tert-butyl group is expected to enhance the solubility and processability of the resulting materials, which is a significant advantage for their application in solution-processed organic electronics.

The design of donor-acceptor (D-A) copolymers incorporating this compound as the donor unit is a particularly promising direction. mdpi.com By pairing it with suitable electron-accepting monomers, the HOMO-LUMO gap of the resulting copolymer can be tuned to absorb light in the visible and near-infrared regions, making them suitable for organic photovoltaic (OPV) applications.

Potential for Integration into Multifunctional Organic Electronic Devices and Sensing Platforms

The unique combination of properties offered by this compound and its derivatives makes them promising candidates for a variety of organic electronic devices and sensing platforms. acs.org Future research will focus on fabricating and characterizing devices that leverage the specific attributes of these materials.

In the realm of organic field-effect transistors (OFETs), polymers derived from this thiophene monomer could exhibit high charge carrier mobilities due to the potential for ordered packing in the solid state. The tert-butyl groups can promote favorable intermolecular interactions, leading to efficient charge transport.

Furthermore, the functionalizability of the thiophene ring opens up possibilities for its use in chemical and biological sensors. By introducing specific recognition elements, materials based on this compound could be designed to selectively detect various analytes. The changes in the electronic or optical properties of the material upon binding with the analyte would form the basis of the sensing mechanism. The development of multifunctional devices, such as light-emitting transistors or sensors with integrated logic circuits, represents a long-term goal for this class of materials.

Q & A

What are the common synthetic routes for preparing 3-Bromo-5-(tert-butyl)-2-methylthiophene, and how do reaction conditions influence regioselectivity?

Basic Research Focus
The synthesis typically involves bromination of a precursor thiophene derivative. For example, direct bromination of 5-(tert-butyl)-2-methylthiophene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key factors include:

  • Catalysts : FeCl₃ or AlCl₃ enhances regioselectivity at the 3-position of the thiophene ring .
  • Solvent Choice : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution, while polar aprotic solvents (e.g., DMF) may alter reaction pathways .
  • Temperature : Reactions at 0–25°C minimize side products like di-brominated derivatives .

How can researchers resolve contradictions in spectral data (e.g., NMR or IR) when characterizing this compound?

Advanced Research Focus
Discrepancies often arise due to conformational flexibility or impurities. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms substituent positions on the thiophene ring .
  • X-ray Crystallography : Provides definitive structural validation, especially for ambiguous bromine placement .
  • Computational Modeling : DFT calculations predict vibrational (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .

What strategies optimize the purification of this compound from complex reaction mixtures?

Basic Research Focus
Purification challenges stem from halogenated byproducts and unreacted precursors. Effective methods:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) gradients to separate brominated isomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s low solubility in cold water .
  • HPLC-MS : Detects trace impurities (<0.5%) for pharmaceutical-grade applications .

How do steric effects from the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
The bulky tert-butyl group at the 5-position imposes steric hindrance, affecting:

  • Suzuki-Miyaura Coupling : Electron-rich aryl boronic acids require Pd(OAc)₂/XPhos catalysts to overcome steric barriers .
  • Sonogashira Reactions : Alkynylation at the 3-bromo position proceeds efficiently with CuI/PPh₃, but yields drop with bulkier alkynes .
  • DFT Studies : Predict reaction pathways by modeling transition states, highlighting steric clashes with tert-butyl .

What are the applications of this compound in medicinal chemistry, and how is its bioactivity assessed?

Advanced Research Focus
The compound serves as a key intermediate in drug discovery:

  • Kinase Inhibitors : Tested against MAPK or JAK enzymes using IC₅₀ assays in vitro .
  • Antimicrobial Screening : MIC values against S. aureus and E. coli are determined via broth microdilution .
  • SAR Studies : Modifying the methyl or tert-butyl groups alters lipophilicity (logP) and membrane permeability .

How do researchers analyze the thermal stability and decomposition pathways of this compound?

Basic Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Decomposition Onset : ~200°C, with HBr elimination as a primary pathway .
  • Byproduct Identification : GC-MS detects thiophene dimers and tert-butylbenzene derivatives at high temperatures .
  • Storage Recommendations : Store under inert gas (N₂) at –20°C to prevent radical-mediated degradation .

How can researchers mitigate hazards associated with handling this compound?

Basic Research Focus
Safety protocols align with brominated thiophene guidelines:

  • Ventilation : Use fume hoods to avoid inhalation of HBr vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves and flame-resistant lab coats .
  • Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.